molecular formula C24H27N5O3 B2634383 N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 946232-21-9

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2634383
CAS No.: 946232-21-9
M. Wt: 433.512
InChI Key: TWNIVPFSMGGSQM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide include other piperazine derivatives with different substituents on the phenyl and pyrimidine rings. Examples include:

  • N-(4-chlorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-4-8-21(9-5-17)32-23-16-22(25-18(2)26-23)28-12-14-29(15-13-28)24(30)27-19-6-10-20(31-3)11-7-19/h4-11,16H,12-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIVPFSMGGSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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